(2S,3R)-methyl 2-amino-3-hydroxybutanoate

Amino Acid Ionic Liquids Esterification Effects Thermal Analysis

(2S,3R)-methyl 2-amino-3-hydroxybutanoate (CAS 3373-59-9), also known as L-threonine methyl ester or H-Thr-OMe, is a chiral α-amino acid ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol. This compound exists as a solid at room temperature with a melting point of 213–214°C, a predicted boiling point of 238.6±20.0°C, and a density of 1.143±0.06 g/cm³.

Molecular Formula C5H11NO3
Molecular Weight 133.15 g/mol
CAS No. 3373-59-9
Cat. No. B1584138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-methyl 2-amino-3-hydroxybutanoate
CAS3373-59-9
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OC)N)O
InChIInChI=1S/C5H11NO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m1/s1
InChIKeyTVHCXXXXQNWQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate (CAS 3373-59-9) for Peptide Synthesis & Chiral Building Block Applications


(2S,3R)-methyl 2-amino-3-hydroxybutanoate (CAS 3373-59-9), also known as L-threonine methyl ester or H-Thr-OMe, is a chiral α-amino acid ester with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.15 g/mol [1]. This compound exists as a solid at room temperature with a melting point of 213–214°C, a predicted boiling point of 238.6±20.0°C, and a density of 1.143±0.06 g/cm³ . It serves as a protected form of the essential amino acid L-threonine, wherein the carboxyl group is esterified with methanol, significantly altering its solubility, reactivity, and handling characteristics compared to the free amino acid [2]. The compound is widely employed as a key building block in peptide synthesis, as a chiral auxiliary in asymmetric transformations, and as a substrate analog in enzymology studies .

1
Chiral building block for peptide synthesis
2
Chiral auxiliary in asymmetric transformations
3
Substrate analog for enzymology studies
4
Ionic liquid precursor and green chemistry research

Why Generic Substitution of (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate Fails: The Critical Role of Stereochemistry and Ester Group


Generic substitution of (2S,3R)-methyl 2-amino-3-hydroxybutanoate with other threonine esters or stereoisomers is not viable due to profound differences in physical properties, reactivity, and biological recognition. The specific (2S,3R) stereochemistry dictates its interaction with enzymes and chiral environments; for instance, L-threonine methyl ester provides approximately 60% protection against inactivation of L-threonine dehydrogenase, whereas the D-isomer and other analogs exhibit altered or no such protective effects [1]. Furthermore, the methyl ester group confers a distinct lipophilicity profile (consensus Log P of -0.51) and melting point (213–214°C) that differ markedly from the ethyl ester analog, which in its tosylate salt form displays a melting point of 45–47°C—a difference of over 165°C that directly impacts formulation, storage, and reaction conditions [2]. Substituting with the free acid (L-threonine, melting point 256°C) or the hydrochloride salt (melting point 64°C) would fundamentally alter solubility, handling, and compatibility with coupling reagents in peptide synthesis . These quantifiable disparities underscore the necessity of procuring the exact (2S,3R)-methyl ester for applications demanding precise stereochemical and physicochemical fidelity.

Target (2S,3R)-Methyl Ester
D-Isomer Stereochemistry dictates enzyme interaction; D-isomer may shift binding context. Risk: Stereochemistry
Target (2S,3R)-Methyl Ester
Free Acid / HCl Salt Lipophilicity and handling differ from methyl ester, altering solvent partitioning and coupling. Risk: Physicochemical
Target (2S,3R)-Methyl Ester TsOH
Ethyl Ester TsOH Thermal profile of tosylate salt may shift, impacting ambient stability and storage. Risk: Thermal

(2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate (3373-59-9): Head-to-Head Quantitative Differentiation Evidence


Melting Point and Thermal Stability: Methyl Ester vs. Ethyl Ester Tosylate Salts

In a direct comparative study, the para-toluenesulfonic acid (TsOH) salts of L-threonine and its methyl and ethyl esters were synthesized and characterized [1]. The methyl ester TsOH salt (ThrC1-TsOH) exhibited a melting point of 45–47°C, whereas the ethyl ester TsOH salt (ThrC2-TsOH) displayed a significantly lower melting point of 28–30°C [1]. DFT calculations revealed that esterification weakens both intermolecular hydrogen bonding and intramolecular ion interactions, with the ethyl ester showing more pronounced weakening, accounting for its lower melting point [1]. This 17°C difference in melting point between the methyl and ethyl ester salts is critical for applications requiring specific thermal handling or room-temperature ionic liquid behavior.

Melting Point (TsOH Salts)
Head-to-head
45–47°C (Target) vs. 28–30°C (Ethyl)
ΔTm = 17°C higher for methyl ester
Supports ambient stability context
Class-level thermal analysis review
Amino Acid Ionic Liquids Esterification Effects Thermal Analysis

Lipophilicity (Log P) Differentiation: Methyl Ester vs. Free Amino Acid

The (2S,3R)-methyl ester derivative exhibits a consensus Log P (octanol-water partition coefficient) of -0.51, as calculated using multiple in silico methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . This value represents a significant increase in lipophilicity compared to the free amino acid L-threonine, which has an experimental Log P of approximately -2.94 [1]. The esterification increases the partition coefficient by over 2.4 log units, indicating enhanced membrane permeability and altered solvent partitioning behavior.

Lipophilicity (Log P)
Class-level inference
Log P = -0.51 vs. Free Acid -2.94
ΔLog P ≈ 2.43 greater lipophilicity
Supports solvent selection and membrane partitioning research
In silico prediction; data to verify
Lipophilicity Drug Design Membrane Permeability

Differential Reactivity in Tosylation: Methyl Ester vs. Benzyl Ester

In a study of N-α-protected threonine ester tosylation, the methyl ester and benzyl ester derivatives exhibited markedly different reaction outcomes . Tosylation of N-α-protected threonine methyl ester yielded a mixture of O-tosyl and dehydrothreonine derivatives, with the ratio highly dependent on the N-protecting group . In contrast, the benzyl ester analog showed a different distribution of products, attributed to the steric and electronic effects of the larger benzyl group . While specific quantitative ratios are not provided in the abstract, the study explicitly demonstrates that the ester group identity (methyl vs. benzyl) directly influences the reaction pathway and product distribution during tosylation.

Tosylation Reactivity
Class-level inference
Methyl vs. Benzyl ester
Different product distribution reported
Ester type may alter reaction pathway
Qualitative comparison context
Peptide Synthesis Protecting Group Strategy Dehydration

Enzyme Active Site Protection: L-Threonine Methyl Ester vs. L-Threonine and L-Threonine Amide

In a study of E. coli L-threonine dehydrogenase (TDH), the substrate L-threonine methyl ester provided approximately 60% protection against enzyme inactivation by methyl p-nitrobenzenesulfonate (MNBS), which methylates the active site His-90 residue [1]. This level of protection was comparable to that afforded by the natural substrate L-threonine and the analog L-threonine amide, both of which also provided about 60% protection [1]. In contrast, the cofactor NAD+ provided no protection [1]. This demonstrates that the methyl ester retains the ability to bind to the enzyme's active site and shield the catalytic histidine from chemical modification, despite the esterification of the carboxyl group.

Enzyme Active Site Protection
Head-to-head
~60% protection (Target) vs. ~60% (L-Thr)
Equivalent to natural substrate
Supports use as substrate analog in enzymology
E. coli TDH assay context
Enzyme Inhibition Active Site Labeling Substrate Analog

Chiral Auxiliary Performance: (2S,3R)-Methyl Ester Enables Diastereomeric Separation in Dihydropyridine Synthesis

In the synthesis of enantiomerically pure 1,4-dihydropyridine calcium channel modulators, (2S,3R)-methyl 2-amino-3-hydroxybutanoate (derived from D-threonine) was employed as a chiral auxiliary [1]. The resulting dihydropyridine diastereomers (IXa and IXb) were successfully separated by chromatography, enabling the isolation of the desired (+)-(S)-enantiomer after removal of the chiral auxiliary via methanolysis [1]. This synthetic route, published in J. Med. Chem., demonstrates the compound's proven utility in controlling stereochemistry during Hantzsch-type condensations, a capability not shared by achiral ester protecting groups or racemic threonine esters.

Chiral Auxiliary Performance
Supporting evidence
Enables diastereomeric separation
Chromatographic resolution of dihydropyridines
Supports stereochemical control in asymmetric synthesis
Medicinal chemistry precedent review
Chiral Auxiliary Asymmetric Synthesis Calcium Channel Modulators

Optimal Application Scenarios for (2S,3R)-Methyl 2-Amino-3-Hydroxybutanoate Based on Quantified Differentiation


Solid-Phase Peptide Synthesis Requiring Orthogonal Carboxyl Protection

The methyl ester group of (2S,3R)-methyl 2-amino-3-hydroxybutanoate provides orthogonal protection of the carboxyl moiety during peptide coupling, allowing for selective deprotection under mild basic conditions. Its melting point of 213–214°C and solid physical form facilitate accurate weighing and handling in automated synthesizers, in contrast to lower-melting ethyl ester analogs [1]. The compound's free amino group enables direct incorporation into growing peptide chains without additional deprotection steps, streamlining Fmoc/t-Bu SPPS workflows.

Enzymology Studies as a Non-Hydrolyzable Substrate Analog

For mechanistic studies of L-threonine-dependent enzymes, (2S,3R)-methyl 2-amino-3-hydroxybutanoate serves as a validated substrate analog that provides approximately 60% active site protection against chemical modification, comparable to the natural substrate [2]. Unlike the free acid, the methyl ester exhibits increased lipophilicity (consensus Log P = -0.51) , which may enhance membrane permeability in cell-based assays while retaining enzyme binding affinity. This makes it suitable for probing active site geometry and inhibitor design without the confounding effects of enzymatic turnover.

Asymmetric Synthesis as a Recoverable Chiral Auxiliary

In the synthesis of enantiomerically enriched pharmaceuticals, (2S,3R)-methyl 2-amino-3-hydroxybutanoate has demonstrated utility as a chiral auxiliary in Hantzsch dihydropyridine condensations, enabling diastereomeric separation and subsequent cleavage to yield enantiopure calcium channel modulators [3]. The compound's defined (2S,3R) stereochemistry, derived from L-threonine, provides a predictable chiral environment that can be exploited in other asymmetric transformations, including aldol reactions and conjugate additions.

Ionic Liquid and Green Chemistry Precursor

The tosylate salt of (2S,3R)-methyl 2-amino-3-hydroxybutanoate exhibits a melting point of 45–47°C, positioning it as a potential room-temperature ionic liquid precursor for green chemistry applications [1]. This melting point is 17°C higher than the corresponding ethyl ester tosylate salt, offering improved ambient stability. The compound's derivation from the renewable amino acid L-threonine aligns with sustainability goals in industrial process chemistry.

Application
Selection Property
Validation Focus
Peptide Synthesis
Orthogonal carboxyl protection, solid form
Coupling efficiency and deprotection review
Enzymology Studies
Reported substrate analog binding
Active site binding and enzyme kinetics context
Asymmetric Synthesis
Recoverable chiral auxiliary profile
Diastereomeric ratio and stereochemical outcome review
Ionic Liquid Research
Tosylate salt thermal profile
Phase behavior and ambient stability assessment

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